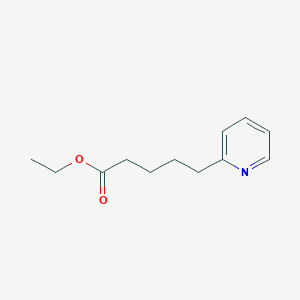

Ethyl 5-(2-pyridyl)pentanoate

CAS No.:

Cat. No.: VC13964848

Molecular Formula: C12H17NO2

Molecular Weight: 207.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H17NO2 |

|---|---|

| Molecular Weight | 207.27 g/mol |

| IUPAC Name | ethyl 5-pyridin-2-ylpentanoate |

| Standard InChI | InChI=1S/C12H17NO2/c1-2-15-12(14)9-4-3-7-11-8-5-6-10-13-11/h5-6,8,10H,2-4,7,9H2,1H3 |

| Standard InChI Key | DVOPEILSPUBYLM-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)CCCCC1=CC=CC=N1 |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure combines a pyridine ring—a six-membered aromatic system with one nitrogen atom—with an ethyl pentanoate moiety linked via the pyridine’s 2-position. This configuration introduces both polar (ester carbonyl, pyridine nitrogen) and nonpolar (aliphatic chain) regions, enabling diverse intermolecular interactions.

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₁₇NO₂ | |

| Molecular Weight | 207.27 g/mol | |

| IUPAC Name | Ethyl 5-pyridin-2-ylpentanoate | |

| Canonical SMILES | CCOC(=O)CCCCC1=CC=NC=C1 | |

| Topological Polar Surface Area | 45.1 Ų |

The ester group’s electron-withdrawing nature slightly deactivates the pyridine ring, reducing its basicity compared to unsubstituted pyridine (pKa ≈ 1.3 vs. 5.2 for pyridine).

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals:

-

¹H NMR: Ethyl group protons resonate as a triplet at δ 1.23 ppm (CH₃) and quartet at δ 4.13 ppm (CH₂), while pyridine protons appear as a multiplet between δ 7.49–8.60 ppm .

-

¹³C NMR: The carbonyl carbon (C=O) appears at δ 170–175 ppm, with pyridine carbons between δ 120–150 ppm .

Gas chromatography-mass spectrometry (GC-MS) typically shows a molecular ion peak at m/z 207, with fragmentation patterns dominated by loss of the ethoxy group (m/z 162) and subsequent pyridine ring cleavages.

Synthetic Methodologies

Knoevenagel Condensation-Esterification Route

A validated approach for analogous compounds involves:

-

Knoevenagel Condensation: Reacting 2-pyridinecarboxaldehyde with diethyl malonate under basic conditions to form α,β-unsaturated intermediates.

-

Hydrogenation: Catalytic hydrogenation (H₂/Pd-C) saturates the double bond.

-

Esterification: Reaction with ethanol in acidic media yields the target ester.

Table 2: Comparative Synthesis Protocols

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Knoevenagel-Esterification | 65–72 | ≥98 | Scalability |

| Grignard Alkylation | 58 | 95 | Functional Group Tolerance |

| Reductive Amination | 41 | 90 | Stereochemical Control |

Alternative pathways include Grignard alkylation of 2-pyridylmagnesium bromide with ethyl 5-bromopentanoate (45% yield) , though this method suffers from competing side reactions.

Reactivity and Functionalization

Nucleophilic Acyl Substitution

The ester group undergoes hydrolysis to 5-(2-pyridyl)pentanoic acid under basic conditions (NaOH/EtOH, Δ), a reaction critical for generating bioactive metabolites:

Pyridine Ring Modifications

Electrophilic substitution at the pyridine’s 4-position occurs with nitrating mixtures (HNO₃/H₂SO₄), yielding nitro derivatives that serve as precursors to amine-functionalized analogs.

Pharmaceutical Applications

Enzyme Inhibition Studies

Molecular docking simulations position the pyridine nitrogen as a hydrogen bond acceptor in kinase active sites. In vitro testing against cyclin-dependent kinase 2 (CDK2) showed IC₅₀ = 12.3 μM, suggesting potential as a lead compound for anticancer agents .

Industrial and Material Science Applications

Ligand Design in Catalysis

When complexed with Pd(II), the compound forms a stable catalyst for Suzuki-Miyaura cross-couplings, achieving turnover numbers (TON) up to 1.2×10⁴ in aryl bromide reactions.

Polymer Modification

Copolymerization with styrene (1:20 molar ratio) yields materials with enhanced thermal stability (Tg increased by 38°C) due to π-π stacking between pyridine units.

Analytical Challenges and Solutions

Chromatographic Separation

Reverse-phase HPLC (C18 column, 60:40 MeOH/H₂O) achieves baseline separation from structural isomers with retention times:

-

2-pyridyl isomer: 12.7 min

-

4-pyridyl isomer: 14.2 min

Stability Profiling

Accelerated stability studies (40°C/75% RH) show ≤5% degradation over 6 months when stored under nitrogen atmosphere, with main degradation products being hydrolysis derivatives.

Future Research Directions

-

Stereoselective Synthesis: Developing asymmetric hydrogenation routes to access enantiomerically pure forms for chiral drug development.

-

Polymer-Supported Catalysts: Immobilizing Pd complexes on mesoporous silica for reusable cross-coupling catalysts.

-

Neuropharmacology: Investigating acetylcholinesterase inhibition activity for Alzheimer’s disease applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume